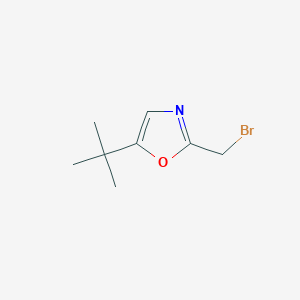

2-(溴甲基)-5-叔丁基-1,3-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazole compounds often involves the cyclodehydration of certain amides or the condensation of appropriate aldehydes with amino acids . The specific synthesis pathway for “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis

The molecular structure of a compound like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Oxazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” can be predicted based on its molecular structure. These properties include its polarity, solubility, melting point, boiling point, and reactivity .科学研究应用

材料科学应用

恶唑衍生物,包括与 2-(溴甲基)-5-叔丁基-1,3-恶唑 相似的结构,因其在塑料闪烁体开发中的特性而受到探索。这些闪烁体用于检测和测量电离辐射。一项研究重点介绍了含有各种发光染料(包括恶唑衍生物)的聚甲基丙烯酸甲酯基塑料闪烁体的闪烁特性。这些化合物有助于闪烁体的效率、光学透明度以及对热、光和辐射损伤的稳定性 (Salimgareeva & Kolesov, 2005).

药物化学应用

恶唑,包括 2-(溴甲基)-5-叔丁基-1,3-恶唑,因其治疗潜力而被广泛研究。它们的结构存在于各种具有抗癌、抗菌、抗高血糖和抗炎特性的药理活性化合物中。涵盖 2006-2017 年期间的专利综述讨论了恶唑衍生物的生物潜力,重点介绍了它们在药物开发中的多功能性,因为易于在环上的特定位置进行取代。这种灵活性允许靶向参与不同疾病的各种分子靶标,使恶唑成为新型治疗剂的有吸引力的支架 (Kaur 等人,2018).

环境科学应用

有机物的降解和环境行为,例如叔丁基甲醚 (MTBE),一种与 2-(溴甲基)-5-叔丁基-1,3-恶唑 相关的化合物,一直是环境科学研究的重点。关于 MTBE 分解的研究,它与恶唑衍生物具有相似的结构,在冷等离子体反应器中证明了高级氧化工艺在处理污染物中的潜力。这项研究对于开发解决环境中汽油添加剂和相关化合物污染的方法至关重要 (Hsieh 等人,2011).

作用机制

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with organoboron reagents, which are the primary targets in these reactions .

Mode of Action

The mode of action of 2-(bromomethyl)-5-tert-butyl-1,3-oxazole is likely related to its bromomethyl group. In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a group to the palladium .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

Pharmacokinetic principles are critical for understanding the behavior of interventional and adjunctive medications .

Result of Action

The result of the action of 2-(bromomethyl)-5-tert-butyl-1,3-oxazole is likely the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 2-(bromomethyl)-5-tert-butyl-1,3-oxazole can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature .

安全和危害

The safety and hazards associated with a compound like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” would depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and reactivity .

未来方向

属性

IUPAC Name |

2-(bromomethyl)-5-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLYJOGUDPWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-(tert-butyl)oxazole | |

CAS RN |

1334492-54-4 |

Source

|

| Record name | 2-(bromomethyl)-5-tert-butyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。